molecular formula C8H3ClF2N2 B1321252 4-Chloro-6,7-difluoroquinazoline CAS No. 625080-60-6

4-Chloro-6,7-difluoroquinazoline

Cat. No. B1321252
CAS RN: 625080-60-6
M. Wt: 200.57 g/mol
InChI Key: RFMNNDWGWANMMJ-UHFFFAOYSA-N
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Description

4-Chloro-6,7-difluoroquinazoline is a chemical compound with the molecular formula C8H3ClF2N2 . It is a solid substance that exhibits certain interesting properties. The compound’s IUPAC name is 4-chloro-6,7-difluoroquinazoline .


Physical And Chemical Properties Analysis

  • Storage Conditions : Store under inert atmosphere at temperatures between 2°C and 8°C .

Scientific Research Applications

Anti-Tumor Activity

A series of novel 4,6,7-substituted quinazoline derivatives, including 4-Chloro-6,7-difluoroquinazoline, were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines (PC-3, MGC-803, HGC-27, A549, and H1975) . Among all the target compounds, one particular derivative displayed the most potent anti-proliferative activity against MGC-803 cells in vitro . This suggests that 4-Chloro-6,7-difluoroquinazoline could be a valuable scaffold for the development of new anti-cancer drugs.

Inhibition of Cell Migration

The same study also found that the compound could inhibit the colony formation and migration of MGC-803 cells . This is significant because the ability to inhibit cell migration could potentially prevent the spread of cancer cells to other parts of the body.

Induction of Apoptosis

The compound was found to induce apoptosis (programmed cell death) in MGC-803 cells . This is another important mechanism by which anti-cancer drugs work, as they can trigger the self-destruction of cancer cells.

Cell Cycle Arrest

The compound was also found to induce cell cycle arrest at the G1-phase . This means that it can prevent cancer cells from progressing through the cell cycle, which is the process by which cells grow and divide. By halting this process, the compound can effectively stop the growth of cancer cells.

Optimization of Anilinoquinazoline-Based Antineoplastic Agents

The study suggested that this compound might be a valuable solution to optimize anilinoquinazoline-based antineoplastic agents . This means that it could be used to improve the effectiveness of existing cancer drugs that are based on the anilinoquinazoline scaffold.

properties

IUPAC Name

4-chloro-6,7-difluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2N2/c9-8-4-1-5(10)6(11)2-7(4)12-3-13-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMNNDWGWANMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610664
Record name 4-Chloro-6,7-difluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,7-difluoroquinazoline

CAS RN

625080-60-6
Record name 4-Chloro-6,7-difluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6,7-difluoroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To POCl3 (15 mL) was added 6,7-difluoro-4-hydroxyquinazoline (910 mg, 5 mmol) followed by triethylamine (700 uL, 5 mmol). The solution was then heated at 100° C. for 4 hours and concentrated in vacuo. The resulting sludge was triturated with EtOAc (2×100 mL), and the combined decanted org layers were flushed through a plug of silica gel to give 4-chloro-6,7-difluoroquinazoline (870 mg, 4.35 mmol, 87%). LC-MS (ESI) m/z 201 (M+H)+.
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
910 mg
Type
reactant
Reaction Step One
Quantity
700 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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